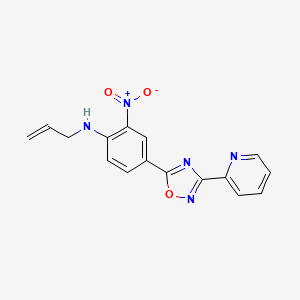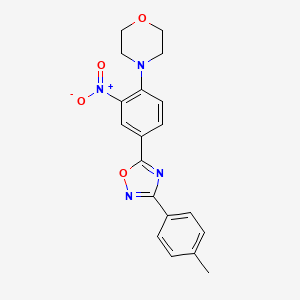
4-(2-nitro-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-nitro-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)morpholine, also known as NBD-556, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 4-(2-nitro-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)morpholine is not fully understood. However, it has been suggested that its anti-inflammatory and anti-cancer properties may be due to its ability to inhibit the activity of certain enzymes and signaling pathways. Its fluorescent properties may be attributed to its ability to undergo photo-induced electron transfer.
Biochemical and Physiological Effects:
This compound has been shown to exhibit anti-inflammatory and anti-cancer effects in vitro and in vivo. It has also been shown to be non-toxic to cells at low concentrations. However, further studies are needed to determine its toxicity at higher concentrations and in different animal models.
Advantages and Limitations for Lab Experiments
One of the main advantages of 4-(2-nitro-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)morpholine is its versatility. It can be used in various applications, including medicinal chemistry, materials science, and bioimaging. Its fluorescent properties make it a useful tool for the visualization of cells and tissues. However, one limitation of this compound is its cost. It is a relatively expensive compound, which may limit its use in certain research settings.
Future Directions
There are several future directions for research on 4-(2-nitro-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)morpholine. One area of interest is its potential as a photosensitizer for photodynamic therapy. Another area of interest is its use in the development of new materials with enhanced mechanical properties. Additionally, further studies are needed to determine its toxicity and efficacy in different animal models. Overall, this compound is a promising compound with potential applications in various fields, and further research is warranted to explore its full potential.
Synthesis Methods
The synthesis of 4-(2-nitro-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)morpholine involves the reaction of 4-bromo-2-nitrophenol with p-tolyl hydrazine to form 4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)-2-nitrophenol. This intermediate is then reacted with morpholine in the presence of a catalyst to yield this compound. The synthesis of this compound has been optimized to achieve high yields and purity, making it a reliable compound for scientific research.
Scientific Research Applications
4-(2-nitro-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)morpholine has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and bioimaging. In medicinal chemistry, this compound has been shown to possess anti-inflammatory and anti-cancer properties. It has also been used as a fluorescent probe for the detection of metal ions and as a photosensitizer for photodynamic therapy. In materials science, this compound has been incorporated into polymers to enhance their mechanical properties. In bioimaging, this compound has been used as a fluorescent dye for the visualization of cells and tissues.
properties
IUPAC Name |
4-[4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-nitrophenyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O4/c1-13-2-4-14(5-3-13)18-20-19(27-21-18)15-6-7-16(17(12-15)23(24)25)22-8-10-26-11-9-22/h2-7,12H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVECWHWFPJXHSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC(=C(C=C3)N4CCOCC4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

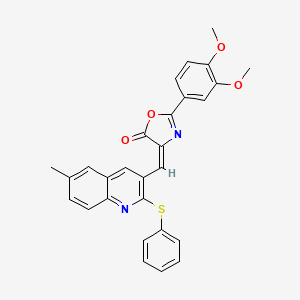
![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[N-(2-phenylethyl)4-methylbenzenesulfonamido]acetamide](/img/structure/B7720438.png)

![N-(1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-fluorobenzamide](/img/structure/B7720448.png)
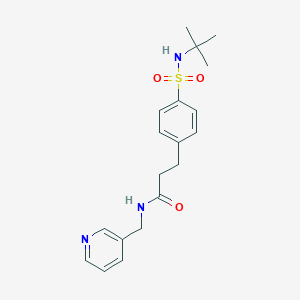
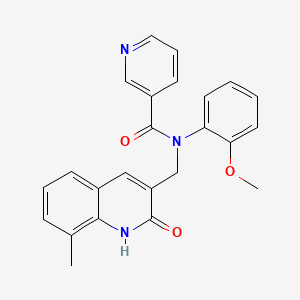
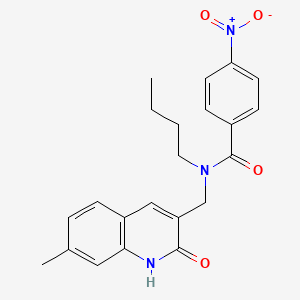
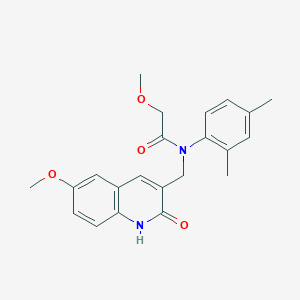

![3,4,5-triethoxy-N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7720482.png)

![N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4-dimethoxybenzamide](/img/structure/B7720522.png)

